![molecular formula C22H25N3O6 B2840681 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 954589-32-3](/img/structure/B2840681.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea and similar compounds have demonstrated significant antioxidant activities. For instance, a study on a coumarin derivative of this compound showed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, a noteworthy finding in the context of potential therapeutic applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Role in Binge Eating and Feeding Behaviors
Compounds related to 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea have been studied in the context of compulsive food consumption and eating disorders. One study evaluated the effects of similar compounds on binge eating in female rats, indicating a potential role in modulating feeding behaviors and suggesting avenues for treatment of eating disorders (Piccoli et al., 2012).
Synthesis and Structural Studies
Studies have also focused on the synthesis and structural characterization of related urea derivatives. For instance, research on N-benzyl ureas and their stereospecific rearrangement highlighted the potential for creating new stereogenic centers, relevant in medicinal chemistry (Clayden, Dufour, Grainger, & Helliwell, 2007). Similarly, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represented another class of cyclic dipeptidyl ureas, offering insights into novel synthetic pathways and molecular structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Electrophysiological Studies
The use of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea in electrophysiological studies has been demonstrated. Research in this area has focused on conducting polymers derived from pyrrole-based monomers, offering potential applications in electronics and materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Crystallography and Molecular Interactions
Crystal structure studies of related compounds, such as chlorfluazuron (a benzoylphenylurea insecticide), have provided insights into the molecular interactions and potential applications of these compounds in various fields, including agriculture (Cho, Kim, Lee, & Kim, 2015).
Anti-HIV Activity
Another significant area of research is the exploration of urea derivatives for their anti-HIV activities. Studies have focused on the design, synthesis, and evaluation of these compounds as potential treatments for HIV (Sakakibara et al., 2015).
Propriétés
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-28-17-5-3-14(7-19(17)29-2)10-23-22(27)24-11-15-8-21(26)25(12-15)16-4-6-18-20(9-16)31-13-30-18/h3-7,9,15H,8,10-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLRYBGKSURMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)
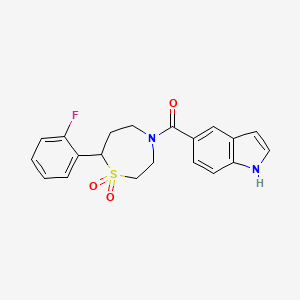
![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)

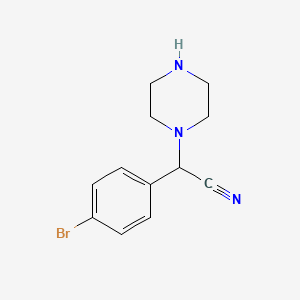
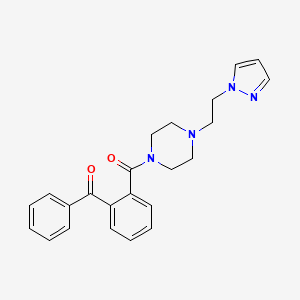
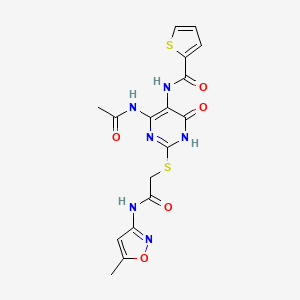
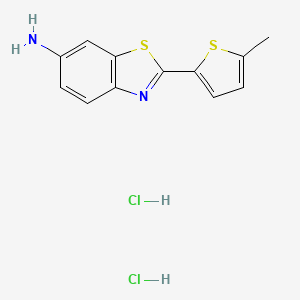
![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)
![4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)
![N-[(4-chlorophenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2840621.png)